molecular formula C8H14O3 B3229064 (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL CAS No. 127758-25-2

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL

Cat. No. B3229064
CAS RN: 127758-25-2
M. Wt: 158.19 g/mol
InChI Key: GXJPMBQLUDQIAV-NKWVEPMBSA-N
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Description

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL, commonly known as DMDO, is a versatile reagent used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive towards various functional groups. DMDO has been widely used as an oxidizing agent in organic synthesis due to its high selectivity and mild reaction conditions.

Scientific Research Applications

Catalysis and Chemical Synthesis

The compound has been researched in the context of catalysis and chemical synthesis. For instance, the acid-catalyzed condensation of glycerol with various aldehydes, including formaldehyde and acetone, leads to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are considered potential novel platform chemicals, with [1,3]dioxan-5-ols being particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Stereochemistry and Synthesis

The stereochemical aspects of compounds similar to (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL have been studied. For example, the stereochemical assignments of related compounds have been revised to understand their specific optical rotation and synthesis routes (Lombardo, Licciulli, & Trombini, 2004). Additionally, a stereoselective synthesis approach was developed to cyclize similar compounds with aldehydes, yielding derivatives with high diastereo- and enantio-selectivity (Shit, Devi, Devi, & Saikia, 2019).

Crystal Structure Analysis

Understanding the crystal structure of compounds like (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL is crucial for their applications in scientific research. A study on the crystal structure of a similar compound revealed the configuration of its dioxolane ring and the presence of intramolecular hydrogen bonds, which are significant for understanding its chemical properties (Li, Wang, & Chen, 2001).

Novel Synthetic Routes

Research has been conducted on novel synthetic routes using similar compounds. For instance, one study described a high-yield synthesis of D-ribo-phytosphingosine, utilizing a compound with a similar structure as a key intermediate (Lombardo, Capdevila, Pasi, & Trombini, 2006).

properties

IUPAC Name

[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPMBQLUDQIAV-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C=C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@@H](O1)C=C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Reactant of Route 2
Reactant of Route 2
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Reactant of Route 3
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Reactant of Route 4
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Reactant of Route 5
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL
Reactant of Route 6
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL

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